

UV-Vis spectrophotometric determination amantadine hydrochloride

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Amantadine Hydrochloride

CAS No.: 665-66-7

Cat. No.: S518308

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Principle of the Method

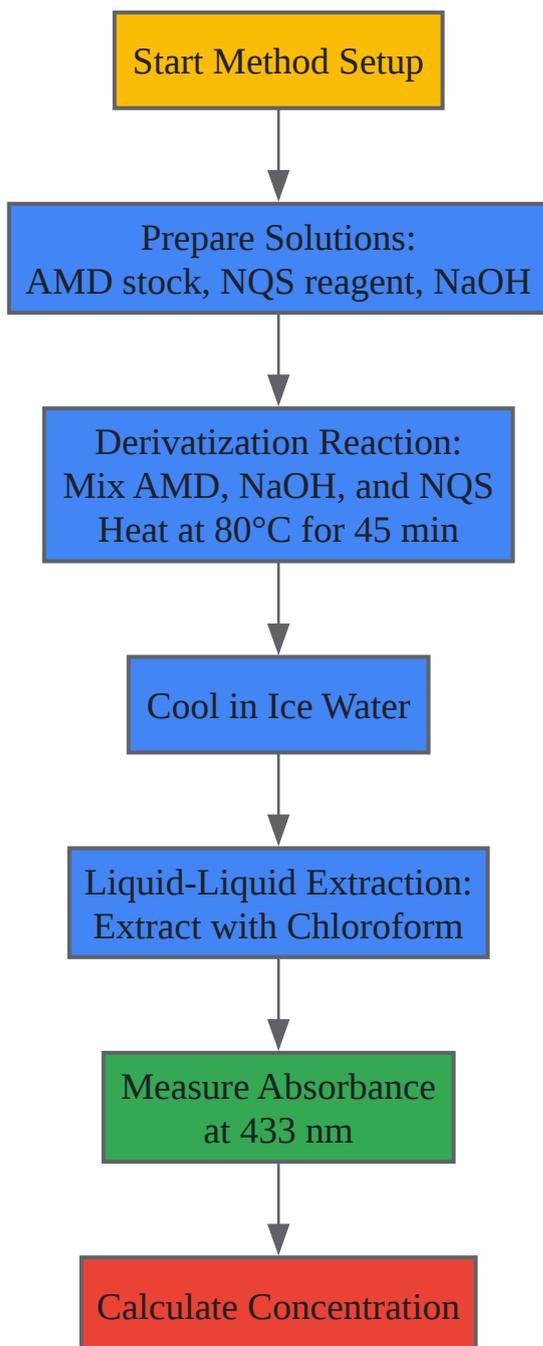
Amantadine hydrochloride contains a primary aliphatic amine group. This group reacts with NQS in an alkaline medium to form an orange-colored derivative with a maximum absorption wavelength of **433 nm** or **460 nm** (reported values vary by specific experimental conditions) [1] [2]. This colored complex allows for the quantitative spectrophotometric analysis of AMD.

Materials and Reagents

- **Apparatus:** UV-Vis spectrophotometer with matched 1 cm quartz cells.
- **Chemicals:**
 - **Amantadine hydrochloride** (reference standard)
 - 1,2-Naphthoquinone-4-sulphonate (NQS)
 - Sodium hydroxide (NaOH)
 - Chloroform
 - Anhydrous sodium sulphate
 - Potassium borohydride (for spectrofluorometric method only)
 - Hydrochloric acid (HCl, for spectrofluorometric method only)
 - Methanol (for spectrofluorometric method only)
- **Solutions:**

- **AMD Stock Solution (2 mg/mL)**: Dissolve 100 mg of **amantadine hydrochloride** in distilled water and dilute to 50 mL with the same solvent [2].
- **NQS Reagent (0.6% w/v)**: Dissolve 150 mg of NQS in 25 mL of distilled water. Prepare fresh and protect from light [2].
- **Sodium Hydroxide (0.01 M)**: Prepare an aqueous solution.

The experimental workflow for this method involves a series of prepared steps, from derivatization to measurement, which can be visualized as follows:



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Protocol: Spectrophotometric Determination

- **Derivatization:** Pipette 1 mL of the standard or sample solution (containing AMD in the range of 5-80 µg/mL) into a test tube. Add 1 mL of 0.01 M NaOH and 1 mL of NQS reagent (0.6%, w/v) [2].
- **Heating:** Heat the mixture in a water bath at **80 ± 5°C for 45 minutes** [2].
- **Cooling:** Cool the reaction mixture in ice water for approximately 2 minutes [2].
- **Extraction:**
 - Transfer the contents quantitatively to a separating funnel.
 - Extract with two separate 5 mL portions of chloroform.
 - Combine the chloroform extracts in a 10 mL volumetric flask.
 - Dilute to the mark with chloroform [2].
- **Measurement:** Measure the absorbance of the orange-colored solution against a reagent blank prepared similarly at the wavelength of **433 nm** [1].

Method Validation and Data

The developed method has been validated according to standard analytical procedures. The table below summarizes key analytical and validation parameters from recent studies.

Parameter	Reported Data
λ_{\max}	433 nm [1] / 460 nm [2]
Linearity Range	2 - 20 µg/mL [1] / 5 - 80 µg/mL [2]
Correlation Coefficient (r^2)	0.9983 [1] / 0.9974 [2]
Limit of Detection (LOD)	0.35 µg/mL [1] / 1.39 µg/mL [2]
Precision (% RSD)	< 2% [1] / ≤ 2.04% [2]
Application	Solubility studies in lipids/surfactants [1], Capsules and plasma [2]

Application Notes

- **Sample Preparation:**
 - For **pharmaceutical formulations (capsules)**: Empty and powder the contents of 20 capsules. Weigh a portion equivalent to 100 mg of AMD, dissolve in water, dilute to 100 mL, and filter. Further dilute to a concentration within the working range [2].
 - For **plasma samples**: Spike 1 mL of plasma with AMD. Deproteinize with 0.1 mL of 70% perchloric acid, vortex, and centrifuge. Neutralize the supernatant with 1 M NaOH before analysis [2].
- **Interference**: The method is selective for compounds with primary amine groups. The use of extraction helps minimize matrix interference [2].
- **Alternative Method**: Another validated spectrophotometric method uses **Bromophenol Blue (BPB)** in acetate buffer (pH 3.5) to form a complex extracted into chloroform and measured at **408 nm**. The linear range for AMD with this method is 50-220 µg/mL [3].

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Low Absorbance	Incomplete derivatization	Ensure precise heating time and temperature. Verify alkalinity of the medium.
High Reagent Blank	Reagent decomposition	Prepare fresh NQS solution and protect it from light during use.
Poor Precision	Inconsistent extraction	Strictly control shaking time and intensity during the chloroform extraction step.

I hope these detailed Application Notes and Protocols are helpful for your research and development work. Should you require information on other analytical techniques for **amantadine hydrochloride**, such as HPLC or TLC methods, feel free to ask.

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